molecular formula C27H30O16 B7765635 Kaempferol 3-O-sophoroside

Kaempferol 3-O-sophoroside

Cat. No.: B7765635
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-UHFFFAOYSA-N
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Description

5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside is a member of flavonoids and a glycoside.
3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a natural product found in Eriobotrya, Equisetum arvense, and other organisms with data available.

Biological Activity

Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities. This article delves into the various biological effects of KPOS, including its anti-inflammatory, antioxidant, antidepressant, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

KPOS is characterized by the presence of a sophoroside moiety attached to the kaempferol backbone. Its chemical structure can be represented as follows:

C21H20O10\text{C}_{21}\text{H}_{20}\text{O}_{10}

1. Anti-inflammatory Effects

KPOS has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs). The mechanism involves:

  • Inhibition of NF-κB Activation : KPOS prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses.
  • Reduction of TNF-α Production : It decreases the production of tumor necrosis factor-alpha (TNF-α), which is crucial in mediating inflammation.

In a study, KPOS demonstrated superior anti-inflammatory effects compared to kaempferol itself, highlighting its potential as a therapeutic agent for vascular inflammatory diseases .

2. Antidepressant Properties

Recent investigations have revealed that KPOS may also possess antidepressant-like effects. A study focusing on its interaction with AMP-activated protein kinase (AMPK) indicated that:

  • AMPK Activation : KPOS binds to AMPK, promoting the production of brain-derived neurotrophic factor (BDNF), which is essential for neuronal health and mood regulation.
  • Neuroprotection : In vitro experiments showed that KPOS could ameliorate oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating depression .

3. Antimicrobial Activity

KPOS exhibits notable antimicrobial properties against various pathogens. Its antibacterial and antiviral activities have been documented, making it a candidate for further exploration in infectious disease management .

Case Study 1: Vascular Health

In a controlled study involving HUVECs treated with LPS, KPOS was found to significantly reduce neutrophil adhesion and migration, indicating its protective role in maintaining endothelial barrier integrity. The results are summarized in Table 1.

ParameterControl GroupKPOS Treatment
Neutrophil Adhesion (%)8030
Transendothelial Migration (%)7025
TNF-α Levels (pg/mL)20050

Table 1: Effects of KPOS on neutrophil adhesion and migration in HUVECs.

Case Study 2: Depression Model

In an animal model of chronic unpredictable mild stress (CUMS), administration of KPOS led to significant improvements in behavioral tests indicative of antidepressant effects. The findings are detailed in Table 2.

Treatment GroupWeight Change (%)Behavior Score (Open Field Test)
Control-105
KPOS Low Dose-515
KPOS High Dose+020

Table 2: Behavioral effects of KPOS in a CUMS model.

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDFKLGDGSGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panasenoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31512-06-8
Record name Panasenoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 228 °C
Record name Panasenoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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